Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1131587-19-3
VCID: VC8172766
InChI: InChI=1S/C13H15IO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3
SMILES: CCOC(=O)C1=C(C=CC(=C1)I)CCC=C
Molecular Formula: C13H15IO2
Molecular Weight: 330.16 g/mol

Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate

CAS No.: 1131587-19-3

Cat. No.: VC8172766

Molecular Formula: C13H15IO2

Molecular Weight: 330.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate - 1131587-19-3

Specification

CAS No. 1131587-19-3
Molecular Formula C13H15IO2
Molecular Weight 330.16 g/mol
IUPAC Name ethyl 2-but-3-enyl-5-iodobenzoate
Standard InChI InChI=1S/C13H15IO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3
Standard InChI Key XLMJGGLRJSTBQF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1)I)CCC=C
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)I)CCC=C

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ethyl 2-(but-3-en-1-yl)-5-iodobenzoate (C₁₃H₁₃IO₂) features a benzoic acid backbone esterified with an ethyl group. Key substituents include:

  • Iodine atom at position 5, contributing to electron-withdrawing effects and enhancing reactivity in cross-coupling reactions.

  • But-3-en-1-yl group at position 2, introducing an alkenyl moiety that enables further functionalization via cycloaddition or oxidation.

Crystallographic and Spectroscopic Data

Although crystallographic data for this compound is unavailable, analogs such as ethyl 3-fluoro-5-iodobenzoate (C₉H₈FIO₂) exhibit monoclinic crystal systems with unit cell parameters a = 11.128 Å, b = 5.7775 Å, and c = 17.607 Å . The iodine atom’s van der Waals radius (1.98 Å) likely influences packing efficiency, as seen in related structures .

Hypothetical NMR Data (based on structural analogs ):

  • ¹H NMR: δ 1.35 (t, 3H, -CH₂CH₃), 2.80–2.95 (m, 2H, -CH₂-CH₂-), 5.10–5.30 (m, 2H, CH₂=CH-), 5.80–6.00 (m, 1H, CH₂=CH-), 7.50–7.70 (m, 3H, aromatic).

  • ¹³C NMR: δ 14.1 (-CH₂CH₃), 35.8 (-CH₂-), 116.5 (CH₂=CH-), 128.9–138.2 (aromatic carbons), 165.5 (C=O).

Synthesis and Reaction Pathways

Electrophilic Iodination Strategies

Applications in Pharmaceutical and Material Science

Antimicrobial Activity

Iodinated benzoates exhibit moderate antimicrobial properties. Ethyl 2-ethyl-5-iodobenzoate, for instance, is categorized under antibiotic and antiviral research . The iodine atom’s electronegativity may disrupt microbial cell membranes, though specific MIC values for this compound require experimental validation.

Fluorescent Probes and Staining Agents

Analogous compounds are employed as fluorescent probes due to their extended conjugation systems . The alkenyl group in ethyl 2-(but-3-en-1-yl)-5-iodobenzoate could enhance π-orbital overlap, potentially shifting emission wavelengths into the visible spectrum.

Hazard CategoryPrecautionary Measures
Skin ContactWash immediately with soap and water; remove contaminated clothing (P302 + P352) .
InhalationMove to fresh air; seek medical attention if symptoms persist (P304 + P340) .
Environmental RiskAvoid release into waterways; collect spills using inert absorbents (P273 + P391) .

Future Research Directions

  • Crystallography: Single-crystal X-ray diffraction to elucidate packing motifs.

  • Catalytic Applications: Evaluate utility in Suzuki-Miyaura couplings leveraging the iodine substituent.

  • Biological Screening: Assess cytotoxicity and antimicrobial efficacy against resistant strains.

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